molecular formula C22H30N2O2 B3726935 2,6-DI-Tert-butyl-4-{[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-YL]methyl}phenol

2,6-DI-Tert-butyl-4-{[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-YL]methyl}phenol

Cat. No.: B3726935
M. Wt: 354.5 g/mol
InChI Key: HJOZSWKEXLPPSS-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-DI-Tert-butyl-4-{[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-YL]methyl}phenol is a synthetic organic compound known for its antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DI-Tert-butyl-4-{[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-YL]methyl}phenol typically involves the reaction of 2,6-di-tert-butylphenol with hydrazine derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,6-DI-Tert-butyl-4-{[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-YL]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: It can be reduced to form corresponding hydrazine derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

2,6-DI-Tert-butyl-4-{[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-YL]methyl}phenol has been extensively studied for its antioxidant properties. It is used in:

    Chemistry: As a stabilizer in polymer chemistry to prevent oxidative degradation.

    Biology: As a probe to study oxidative stress and its effects on biological systems.

    Medicine: Potential therapeutic applications in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.

    Industry: Used as an additive in lubricants and fuels to enhance stability and prevent oxidation.

Mechanism of Action

The antioxidant activity of 2,6-DI-Tert-butyl-4-{[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-YL]methyl}phenol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this process, as it can easily donate a hydrogen atom to stabilize free radicals.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.

    2,6-Di-tert-butylphenol: Another phenolic compound with antioxidant activity.

Uniqueness

2,6-DI-Tert-butyl-4-{[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-YL]methyl}phenol is unique due to its specific structure, which enhances its antioxidant properties compared to other similar compounds. The presence of the hydrazine moiety provides additional sites for interaction with free radicals, making it a more effective antioxidant.

Properties

IUPAC Name

2,6-ditert-butyl-4-[[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-21(2,3)17-11-15(12-18(20(17)26)22(4,5)6)13-23-24-14-16-9-7-8-10-19(16)25/h7-12,14,23,25-26H,13H2,1-6H3/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOZSWKEXLPPSS-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNN=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN/N=C/C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-DI-Tert-butyl-4-{[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-YL]methyl}phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,6-DI-Tert-butyl-4-{[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-YL]methyl}phenol
Reactant of Route 3
2,6-DI-Tert-butyl-4-{[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-YL]methyl}phenol
Reactant of Route 4
2,6-DI-Tert-butyl-4-{[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-YL]methyl}phenol
Reactant of Route 5
Reactant of Route 5
2,6-DI-Tert-butyl-4-{[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-YL]methyl}phenol
Reactant of Route 6
2,6-DI-Tert-butyl-4-{[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-YL]methyl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.